Pseudoisocytidine
Overview
Description
Synthesis Analysis
Pseudoisocytidine and its analogs have been synthesized through various methods, including the Witting reaction. Improvements in the synthesis process have led to higher yields of key intermediates, facilitating the exploration of its condensing conditions with guanidines and amidines (D. Ling & Ma Ling, 1993).
Molecular Structure Analysis
The molecular structure of pseudoisocytidine has been elucidated using techniques such as X-ray crystallography. This analysis has revealed details about its three-dimensional structure, including the conformations about the glycosyl bond and the pucker of the furanose ring, contributing to a deeper understanding of its molecular interactions (George I. Birnabaum, Kyoichi A. Watanabe, J. Fox, 1980).
Chemical Reactions and Properties
Pseudoisocytidine participates in unique chemical reactions due to its structure. It has shown antileukemic activity in vitro and in vivo against various lines of mouse leukemia. This activity is influenced by its interaction with cytidine but not with deoxycytidine or thymidine, indicating a specific chemical behavior that contributes to its biological effects (J. Burchenal et al., 1976).
Physical Properties Analysis
The tautomerism of pseudoisocytidine has been a subject of interest, with studies revealing the existence of two isomers and their equilibrium in solution. This tautomerism affects its physical properties, such as solubility and stability, which are crucial for its biological activity and pharmaceutical applications (L. Kan et al., 1999).
Chemical Properties Analysis
Pseudoisocytidine's chemical properties, including its reactivity and interactions with other molecules, have been explored to enhance its utility in medicinal chemistry. Its ability to form stable analogs and interact with DNA duplexes to form parallel triplex at neutral pH highlights its potential in designing oligonucleotides for targeting specific DNA sequences (Y. Hartono et al., 2017).
Scientific Research Applications
Antileukemic Effects : Pseudoisocytidine has shown antileukemic activity in vitro and in vivo against various 1-beta-D-arabinofuranosylcytosine-resistant lines of mouse leukemia. Its antileukemic activity is inhibited by cytidine but not by deoxycytidine or thymidine (Burchenal et al., 1976).
Role in Triplex-Forming Oligonucleotides : Pseudoisocytidine can target DNA duplexes to form parallel triplexes at neutral pH. The tautomerization of Pseudoisocytidine, essential for triplex formation, is influenced by neighboring nucleotides (Hartono et al., 2017).
Unique Unnatural Base Pairing : Pseudoisocytidine forms a unique base pair with 6-methoxypurine in DNA replication. It serves as a C analogue and can mediate the interconversion between GC and AT base pairs (Hirao et al., 2002).
Synthesis of Analogues : Studies have been conducted on synthesizing analogues of pseudoisocytidine, enhancing the understanding of its chemical properties and potential modifications (Ling & Ma Ling, 1993).
Stabilization of i-Motif Structures : Pseudoisocytidine has been found to stabilize i-motifs at neutral pH when incorporated into them. Its positioning within the i-motif influences its stabilizing effect (Mir et al., 2017).
Phase I Clinical Evaluation : Pseudoisocytidine has undergone clinical trials and has shown certain characteristics like resistance to enzymatic deamination and low hematological toxicity. However, its hepatic toxicity was a limiting factor (Woodcock et al., 1980).
Structure and Conformation Analysis : The three-dimensional structure of pseudoisocytidine hydrochloride has been determined, providing insights into its molecular conformation and potential interactions (Birnabaum et al., 1980).
Nucleoside Recognition by Cytidine Deaminase : Pseudoisocytidine acts as an inhibitor of Cytidine Deaminase, an enzyme responsible for the degradation of cytidine-based antitumor drugs. This property can be exploited for the design of antitumor drugs resistant to Cytidine Deaminase (Costanzi et al., 2011).
Tautomerism Studies : NMR studies of Pseudoisocytidine have revealed its tautomeric forms and their stability, which is significant for understanding its chemical behavior and applications (Kan et al., 1999).
Synthesis of Carbocyclic Analogues : Synthesis of carbocyclic pseudoisocytidine and its analogs has been reported, expanding the range of its potential applications, especially in antitumor activities (Maier et al., 2014).
Safety And Hazards
Future Directions
The possibility of increasing the stability of the i-motif at physiological conditions has attracted much attention in recent years . Pseudoisocytidine, a neutral analogue of protonated cytidine, has been studied for its potential to stabilize i-motifs at neutral pH . This research could lead to new developments in the field of nanotechnology and medical applications .
properties
IUPAC Name |
2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-9-11-1-3(8(16)12-9)7-6(15)5(14)4(2-13)17-7/h1,4-7,13-15H,2H2,(H3,10,11,12,16)/t4-,5-,6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDKOGQMQLSNOF-GBNDHIKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=N1)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205717 | |
Record name | Pseudoisocytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudoisocytidine | |
CAS RN |
57100-18-2 | |
Record name | Pseudoisocytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057100182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pseudoisocytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PSEUDOISOCYTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDH73L8XQD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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